molecular formula C14H24N2O5 B8050505 (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-proline

(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-proline

Cat. No.: B8050505
M. Wt: 300.35 g/mol
InChI Key: WYZHDPGSZWDMND-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-proline is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an oxetane ring, a tert-butoxycarbonyl (Boc) protected amino group, and an L-proline moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-proline typically involves multiple steps. One common route starts with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The protected amino group is then reacted with an oxetane derivative to form the desired compound. The reaction conditions often involve solvents like dichloromethane or tetrahydrofuran and may require temperature control to optimize yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Purification methods such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-proline can undergo various types of chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form different oxygenated derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetanones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-proline is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug precursor. Its ability to undergo various chemical transformations makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-proline exerts its effects depends on the specific application. In chemical reactions, the Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in further reactions. The oxetane ring can undergo ring-opening reactions, leading to the formation of various derivatives.

Comparison with Similar Compounds

Similar Compounds

  • (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid
  • (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)ethanol

Uniqueness

Compared to similar compounds, (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-proline stands out due to the presence of the L-proline moiety. This adds a chiral center to the molecule, which can influence its reactivity and interactions with other molecules. The combination of the oxetane ring and the Boc-protected amino group also provides unique opportunities for chemical modifications.

Properties

IUPAC Name

(2S)-1-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetan-3-yl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O5/c1-13(2,3)21-12(19)15-7-14(8-20-9-14)16-6-4-5-10(16)11(17)18/h10H,4-9H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZHDPGSZWDMND-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(COC1)N2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC1(COC1)N2CCC[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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